BenchChemオンラインストアへようこそ!

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6) is an N-Cbz (benzyloxycarbonyl) protected azetidine derivative bearing a 3-hydroxypropyl substituent at the 3-position of the four-membered nitrogen heterocycle. With a molecular formula of C₁₄H₁₉NO₃ and molecular weight of 249.31 g/mol, the compound exhibits a calculated LogP of approximately 2.0275, indicating moderate lipophilicity balanced by the terminal hydroxyl group.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 1381947-67-6
Cat. No. B3366509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
CAS1381947-67-6
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)CCCO
InChIInChI=1S/C14H19NO3/c16-8-4-7-13-9-15(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
InChIKeyBVWXHGOAFMGCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6): Cbz-Protected Azetidine Building Block for S1P Receptor Modulator Synthesis


Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6) is an N-Cbz (benzyloxycarbonyl) protected azetidine derivative bearing a 3-hydroxypropyl substituent at the 3-position of the four-membered nitrogen heterocycle [1]. With a molecular formula of C₁₄H₁₉NO₃ and molecular weight of 249.31 g/mol, the compound exhibits a calculated LogP of approximately 2.0275, indicating moderate lipophilicity balanced by the terminal hydroxyl group . This compound belongs to the benzyl azetidine derivative class identified in patent literature as sphingosine-1-phosphate (S1P) receptor modulators [2]. Its Cbz protecting group is orthogonally cleavable under hydrogenolysis conditions, enabling sequential deprotection strategies distinct from acid-labile protecting groups like Boc [3]. The compound is commercially available at 95% purity for research and development applications, with typical batch-to-batch variation acknowledged by suppliers .

Why tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Cannot Replace CAS 1381947-67-6 in S1P Modulator Synthesis


Azetidine-1-carboxylate derivatives bearing the same 3-(3-hydroxypropyl) substituent are not interchangeable due to fundamental differences in protecting group orthogonality and synthetic compatibility. The benzyl carbamate (Cbz) group in CAS 1381947-67-6 is cleaved via hydrogenolysis (H₂, Pd/C) under neutral conditions, preserving acid-sensitive functionality elsewhere in the molecule [1]. In contrast, the closely related tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 158602-43-8) bears a Boc group that requires acidic conditions (TFA or HCl) for deprotection, which may cleave acid-labile protecting groups or promote undesired azetidine ring-opening side reactions . This distinction is critical in multi-step synthetic sequences—particularly those described in the Allergan patent family for benzyl azetidine S1P receptor modulators—where the Cbz group is retained through multiple transformations requiring acidic conditions, only to be removed at the final stage under orthogonal hydrogenolysis [2]. Substituting a Boc-protected analog mid-sequence would result in premature deprotection and cascade synthetic failure, necessitating complete route redesign.

Procurement-Relevant Quantitative Differentiation Evidence for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6)


Cbz vs. Boc Protecting Group Orthogonality: A Critical Synthetic Compatibility Differentiator

The Cbz (benzyloxycarbonyl) protecting group of CAS 1381947-67-6 is orthogonal to the Boc (tert-butyloxycarbonyl) group found in its closest structural analog, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 158602-43-8). Cbz is removed under neutral hydrogenolysis conditions (H₂, Pd/C), whereas Boc requires strongly acidic conditions (e.g., TFA or HCl) [1]. This orthogonality is documented in the S1P receptor modulator patent family (US 20120142664), where the Cbz group remains stable through acid-mediated transformations and is selectively removed at the final synthetic stage without affecting acid-sensitive azetidine ring integrity [2]. This enables sequential deprotection strategies impossible with the Boc-protected analog. Furthermore, the benzyl azetidine scaffold has been identified as a potent and selective sphingosine-1-phosphate modulator pharmacophore, with specific 3-substitution patterns—including 3-hydroxypropyl—conferring receptor subtype selectivity profiles distinct from other azetidine substitution patterns [3].

Medicinal Chemistry Synthetic Methodology Protecting Group Strategy

Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Profile vs. Boc Analog

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate exhibits calculated LogP of 2.0275 compared to approximately 1.2 (XLogP) for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate [1]. The difference of approximately 0.8 LogP units reflects the lipophilic contribution of the benzyl group versus the tert-butyl group—a meaningful distinction for optimizing blood-brain barrier penetration and membrane permeability in CNS-targeted S1P modulator programs [2]. Additionally, the target compound contains five rotatable bonds (TPSA 49.77 Ų) , whereas the Boc analog contains six rotatable bonds (TPSA 49.8 Ų) [1]. The reduced rotatable bond count in the benzyl derivative may contribute to improved entropic binding characteristics. The benzyl aromatic ring also provides π-stacking potential absent in the Boc analog, which may enhance receptor binding affinity in the S1P modulator pharmacophore context .

ADME Optimization Drug-Likeness Physicochemical Profiling

Commercial Availability and Supply Chain Differentiation: 95% Purity Benchmark with Multi-Gram Scalability

Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6) is commercially available at 95% purity from multiple vendors, with documented catalog offerings including 1g, 5g, 10g, and 25g quantities . The compound is assigned MDL Number MFCD18206285, enabling unambiguous procurement and regulatory documentation . Suppliers explicitly note that displayed purity represents '入库指导纯度值' (incoming warehouse guidance purity), with batch-to-batch variation acknowledged—a transparency practice that enables informed procurement decisions . The compound's commercial availability with defined purity specifications and multi-gram scalability distinguishes it from custom-synthesis azetidine intermediates that lack batch quality documentation and supply reliability. While quantitative stability data for this specific compound is not publicly disclosed in peer-reviewed literature, class-level inference from structurally similar N-Cbz azetidines indicates stability under recommended storage conditions (room temperature, dry environment) when handled according to standard azetidine protocols [1].

Procurement Supply Chain Quality Control

High-Impact Application Scenarios for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS 1381947-67-6)


Sphingosine-1-Phosphate (S1P) Receptor Modulator Synthesis Programs

This compound serves as a key building block for benzyl azetidine derivatives identified as potent and selective S1P receptor modulators. As disclosed in US Patent 20120142664 (Allergan Inc.), the benzyl azetidine scaffold with specific 3-position substitution patterns—including hydroxyalkyl substituents—demonstrates pharmacological activity at S1P receptors relevant to autoimmune and inflammatory disorders [1]. The Cbz protecting group enables retention through acidic synthetic steps and orthogonal removal via hydrogenolysis at the final stage—a strategy documented in the patent synthetic examples where N-benzyl azetidine intermediates are elaborated through multiple acid-compatible transformations before deprotection [1]. Procurement of CAS 1381947-67-6 specifically (rather than the Boc analog) is essential for replicating these patented synthetic routes.

CNS-Penetrant Drug Candidate Optimization Requiring Defined Lipophilicity

The calculated LogP of 2.0275 positions this benzyl-protected azetidine within the optimal lipophilicity window for blood-brain barrier penetration (LogP 1-4 range typical for CNS drugs) . This property profile distinguishes it from the less lipophilic Boc analog (XLogP ≈ 1.2) [2]. Medicinal chemistry teams pursuing CNS-targeted S1P modulators—where receptor engagement in the central nervous system is therapeutically relevant—should preferentially select the benzyl-protected building block to maintain appropriate physicochemical properties throughout lead optimization. The moderate TPSA of 49.77 Ų and five rotatable bonds further support favorable CNS drug-like characteristics .

Multi-Step Synthetic Routes Requiring Orthogonal Protecting Group Strategies

The Cbz group of CAS 1381947-67-6 is orthogonal to base-labile (e.g., Fmoc) and acid-labile (e.g., Boc, THP) protecting groups, enabling sequential deprotection strategies [3]. This property is essential in complex molecule synthesis where the azetidine nitrogen must remain protected during transformations affecting other functional groups. For example, the 3-hydroxypropyl side chain can undergo oxidation, alkylation, or conjugation reactions while the Cbz-protected azetidine nitrogen remains inert, followed by selective hydrogenolytic Cbz cleavage without disturbing newly formed functionality. In contrast, a Boc-protected analog would deprotect prematurely under acidic conditions required for many common transformations (e.g., acetal deprotection, silyl ether cleavage).

Reproducible Scale-Up and Batch Documentation for Academic and Industrial Research

With commercial availability at 95% purity in quantities up to 25g from multiple suppliers , CAS 1381947-67-6 supports reproducible research across academic and industrial settings. The MDL registry number (MFCD18206285) facilitates unambiguous identification in electronic lab notebooks, publications, and regulatory documentation . For laboratories advancing from milligram-scale medicinal chemistry to gram-scale lead optimization, the defined purity specification and established supply chain reduce the batch-to-batch variability risks associated with custom-synthesized intermediates. Procurement teams can leverage competitive sourcing across multiple vendors while maintaining consistent quality benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.